molecular formula C9H18O2 B1201940 Propyl hexanoate CAS No. 626-77-7

Propyl hexanoate

Cat. No. B1201940
CAS RN: 626-77-7
M. Wt: 158.24 g/mol
InChI Key: HTUIWRWYYVBCFT-UHFFFAOYSA-N
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Description

Propyl hexanoate, also known as propyl caproate, is an ester formed by the reaction of propanol with hexanoic acid . It is generally used for replicating the scents or flavors of fruit such as blackberry and pineapple, and is added to things such as food or perfume . It also has the use as a solvent for polar organic compounds .


Synthesis Analysis

This compound is formed by the condensation reaction (esterification) of propanol and hexanoic acid . The hydroxyl group from the propanol reacts with the hydroxyl group from the hexanoic acid to produce water and leave an oxygen that the parent acid and alcohol chains bond to, creating the ester .


Molecular Structure Analysis

The molecular formula of this compound is C9H18O2 . It shares the same chemical formula with methyl octanoate, ethyl heptanoate, butyl pentanoate, etc. because they all have the same total carbon chain length .


Chemical Reactions Analysis

This compound, being an ester, is generally used for replicating the scents or flavors of fruit such as blackberry and pineapple . It also has the use as a solvent for polar organic compounds .


Physical And Chemical Properties Analysis

This compound has a molar mass of 158.241 g·mol−1 . It appears as a clear, colorless liquid . Its melting point is −68 °C and boiling point is 186 °C . It has a density of 0.9±0.1 g/cm3 .

Scientific Research Applications

  • Catalytic Activity : Tartarelli, Lucchesi, and Stoppato (1970) discussed the hydrolysis of esters such as ethyl n-hexanoate, catalyzed by a cation exchange resin catalyst, indicating its potential use in catalytic processes (Tartarelli, Lucchesi, & Stoppato, 1970).

  • Attraction in Insects : Studies by Sun Yu-tin (2015) and Zhang et al. (1999) showed that compounds like hexanoate propyl have biological activity towards certain insects like Carposina sasakii Matsumura and the apple maggot, Rhagoletis pomonella, suggesting their potential use in pest control (Sun Yu-tin, 2015), (Zhang et al., 1999).

  • Chemical Reactions and Decomposition : Research by Banyon, Sikes, and Tranter (2020) on the pyrolytic reactions of propyl radicals, such as those derived from propyl hexanoate, offers insights into chemical reaction mechanisms at elevated temperatures (Banyon, Sikes, & Tranter, 2020).

  • Plant Resistance and Pathogen Control : Llorens et al. (2016) discussed the activation of certain metabolic pathways in plants, such as the mevalonic and linolenic pathways, by hexanoic acid, which is structurally related to this compound. This could suggest potential agricultural applications in enhancing plant resistance (Llorens et al., 2016).

  • Medical Research : Chapman, Croucher, and Meldrum (1984) explored the anticonvulsant activity of compounds like 2-propyl-hexanoate, highlighting its potential application in medical research, particularly in the development of new anticonvulsant drugs (Chapman, Croucher, & Meldrum, 1984).

  • Biochemical Production : Cheon et al. (2014) constructed biosynthetic pathways in yeast for the production of hexanoic acid, a related compound to this compound, which could have implications in biotechnological production processes (Cheon et al., 2014).

  • Food and Beverage Industry : Rosier et al. (2015) identified compounds including this compound in the decomposition process of human and animal remains, which might have applications in forensic science or flavor analysis in the food and beverage industry (Rosier et al., 2015).

  • Hexanal and Hexanoic Acid Production : Šalić, Pindrić, and Zelić (2013) investigated the biotransformation of hexanol to hexanal and hexanoic acid, which are related to this compound, in a microreactor setting, indicating potential industrial applications (Šalić, Pindrić, & Zelić, 2013).

  • Molecular Plant Pathology : Scalschi et al. (2013) reported that hexanoic acid, structurally related to this compound, can induce resistance in tomato plants against Pseudomonas syringae, suggesting agricultural applications in disease control (Scalschi et al., 2013).

Mechanism of Action

Target of Action

Propyl hexanoate, also known as propyl caproate, is an ester . The primary targets of this compound are the olfactory receptors in the nose and taste receptors in the mouth. These receptors are responsible for the perception of smell and taste, respectively .

Mode of Action

This compound is formed by the esterification of propanol and hexanoic acid . The hydroxyl group from the propanol reacts with the hydroxyl group from the hexanoic acid to produce water and leave an oxygen that the parent acid and alcohol chains bond to, creating the ester . This reaction requires an acid catalyst, such as concentrated sulfuric acid, and heat .

Biochemical Pathways

The formation of this compound involves the biochemical pathway of esterification . This is a condensation reaction where a molecule of water is produced along with the ester . The esterification process can also be reversed (hydrolysis) to get propanol and hexanoic acid back from this compound . This reaction occurs between the ester and water in the presence of a dilute acid catalyst and heat .

Pharmacokinetics

As an ester, this compound is likely to undergo hydrolysis in the body, breaking down into propanol and hexanoic acid . The rate of this reaction may depend on various factors, including the presence of enzymes that catalyze ester hydrolysis.

Result of Action

The primary result of the action of this compound is the perception of specific scents or flavors . The scent of this ester can be described as that of blackberries, pineapple, cheese, or wine . Therefore, it is often used in the food and perfume industries to replicate these scents or flavors .

Safety and Hazards

Propyl hexanoate is a flammable liquid and vapor . It should be kept away from heat, sparks, open flames, and hot surfaces . The container should be kept tightly closed, and only non-sparking tools should be used .

Biochemical Analysis

Biochemical Properties

Propyl hexanoate plays a significant role in biochemical reactions, particularly in the context of esterification processes. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can be hydrolyzed by esterases, which are enzymes that catalyze the cleavage of ester bonds. This interaction results in the formation of propanol and hexanoic acid, which can further participate in metabolic pathways .

Cellular Effects

This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the presence of this compound can modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, it can impact cellular metabolism by altering the levels of key metabolites involved in energy production and biosynthesis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, this compound can inhibit the activity of certain esterases, preventing the hydrolysis of other ester compounds. This inhibition can lead to an accumulation of ester substrates, affecting various biochemical pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound has been shown to affect cellular function, including alterations in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function and overall health. At higher doses, it can exhibit toxic or adverse effects. For instance, high doses of this compound have been associated with liver toxicity and disruptions in metabolic processes. Threshold effects have also been observed, where a certain dosage level triggers significant changes in cellular and physiological responses .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to fatty acid metabolism. It interacts with enzymes such as esterases and lipases, which catalyze the hydrolysis of ester bonds. This interaction leads to the formation of propanol and hexanoic acid, which can further participate in metabolic processes. This compound can also affect metabolic flux and metabolite levels, influencing the overall metabolic state of cells and tissues .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, this compound can accumulate in certain cellular compartments, affecting its localization and activity. The distribution of this compound within tissues can also influence its overall effects on cellular function and metabolism .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins. This localization can impact its biochemical properties and influence various cellular processes .

properties

IUPAC Name

propyl hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-3-5-6-7-9(10)11-8-4-2/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTUIWRWYYVBCFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)OCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3060823
Record name Propyl hexanoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, colourless to pale yellow liquid with an ethereal, pineapple-blackberry odour
Record name Propyl hexanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034165
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Propyl hexanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/231/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

184.00 to 187.00 °C. @ 760.00 mm Hg
Record name Propyl hexanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034165
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

soluble in alcohol; insoluble in water
Record name Propyl hexanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/231/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.865-0.871
Record name Propyl hexanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/231/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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CAS RN

626-77-7
Record name Propyl hexanoate
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Record name Propyl hexanoate
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Record name PROPYL HEXANOATE
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Record name Hexanoic acid, propyl ester
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Record name Propyl hexanoate
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Record name Propyl hexanoate
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Record name PROPYL HEXANOATE
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Record name Propyl hexanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034165
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

-69 °C
Record name Propyl hexanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034165
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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